

In-depth Technical Guide: The Binding Affinity of S63845 to MCL1

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Compound of Interest

Compound Name: S63845

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This technical guide provides a comprehensive overview of the binding affinity of the selective MCL1 inhibitor, **S63845**, to its target protein, Myeloid Cell Leukemia 1 (MCL1). The document details the quantitative binding data, the experimental protocols used to determine these values, and the associated cellular signaling pathways.

Executive Summary

S63845 is a potent and selective small molecule inhibitor of the anti-apoptotic protein MCL1, a key member of the BCL-2 family. It binds with high affinity to the BH3-binding groove of human MCL1, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in MCL1-dependent cancer cells. The binding affinity has been rigorously quantified using biophysical methods, establishing **S63845** as a valuable tool for cancer research and a promising therapeutic candidate.

Data Presentation: Quantitative Binding Affinity

The binding affinity of **S63845** to MCL1 has been determined by multiple independent studies, with consistent results demonstrating a strong and specific interaction. The key quantitative data are summarized in the table below.

Ligand	Target Protein	Affinity Constant (K _d)	Inhibition Constant (K _i)	Method(s)	Reference
S63845	Human MCL1	0.19 nM	< 1.2 nM	Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)	--INVALID-LINK--
S63845	Mouse MCL1	~1.14 nM (approx. 6-fold lower than human)	Not Reported	Not Specified	--INVALID-LINK--
S63845	Human BCL-2	No discernible binding	Not Applicable	Not Specified	--INVALID-LINK--
S63845	Human BCL-XL	No discernible binding	Not Applicable	Not Specified	--INVALID-LINK--

Experimental Protocols

The determination of the high-affinity interaction between **S63845** and MCL1 was primarily achieved through Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) assays. The detailed methodologies for these key experiments are outlined below, based on the seminal work by Kotschy and colleagues (2016).

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions. The protocol for assessing the binding of **S63845** to MCL1 is as follows:

1. Protein Immobilization:

- Recombinant human MCL1 protein is immobilized on a sensor chip (e.g., a CM5 sensor chip) via amine coupling.
- The surface of the chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- A solution of MCL1 protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) is injected over the activated surface.
- The remaining active esters on the surface are deactivated with an injection of ethanolamine-HCl.

2. Binding Analysis:

- A series of dilutions of **S63845** in a suitable running buffer (e.g., PBS with 0.005% P20 surfactant and 1% DMSO) are prepared.
- The **S63845** solutions are injected over the MCL1-immobilized surface at a constant flow rate.
- The association and dissociation of **S63845** are monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass.
- A reference flow cell without immobilized MCL1 is used to subtract non-specific binding and bulk refractive index changes.

3. Data Analysis:

- The resulting sensorgrams (response units vs. time) are fitted to a 1:1 binding model to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

Fluorescence Polarization (FP)

Fluorescence Polarization is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.

1. Assay Setup:

- A fluorescently labeled peptide derived from a BH3-only protein that binds to MCL1 (e.g., a fluorescein-labeled BIM BH3 peptide) is used as the probe.
- The assay is performed in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, and 0.05% Triton X-100).
- A fixed concentration of the fluorescent probe and recombinant MCL1 protein are incubated together to form a complex. This results in a high fluorescence polarization signal due to the

slower tumbling of the large protein-probe complex.

2. Competition Assay:

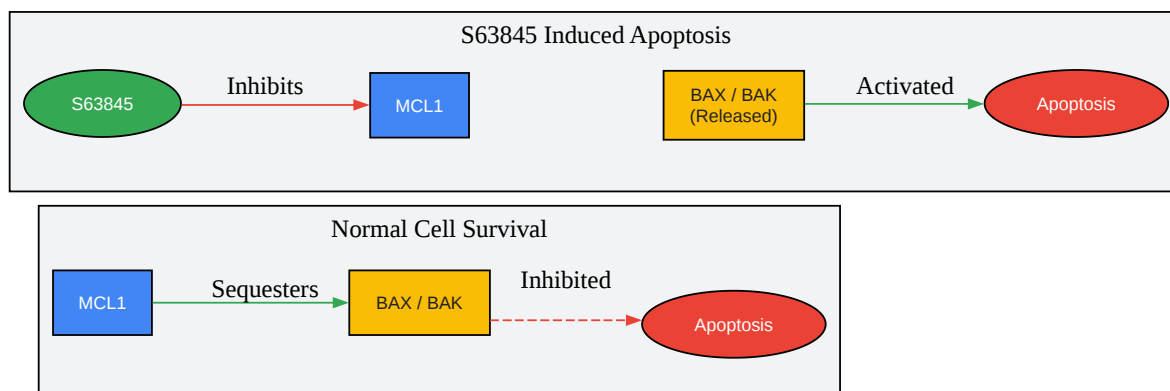
- A serial dilution of the unlabeled competitor, **S63845**, is added to the pre-formed MCL1-probe complex.
- **S63845** competes with the fluorescent probe for binding to the BH3-binding groove of MCL1.
- As **S63845** displaces the fluorescent probe, the smaller, unbound probe tumbles more rapidly in solution, leading to a decrease in the fluorescence polarization signal.

3. Data Analysis:

- The fluorescence polarization values are plotted against the concentration of **S63845**.
- The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of **S63845** that displaces 50% of the fluorescent probe.
- The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, taking into account the concentration of the fluorescent probe and its affinity for MCL1.

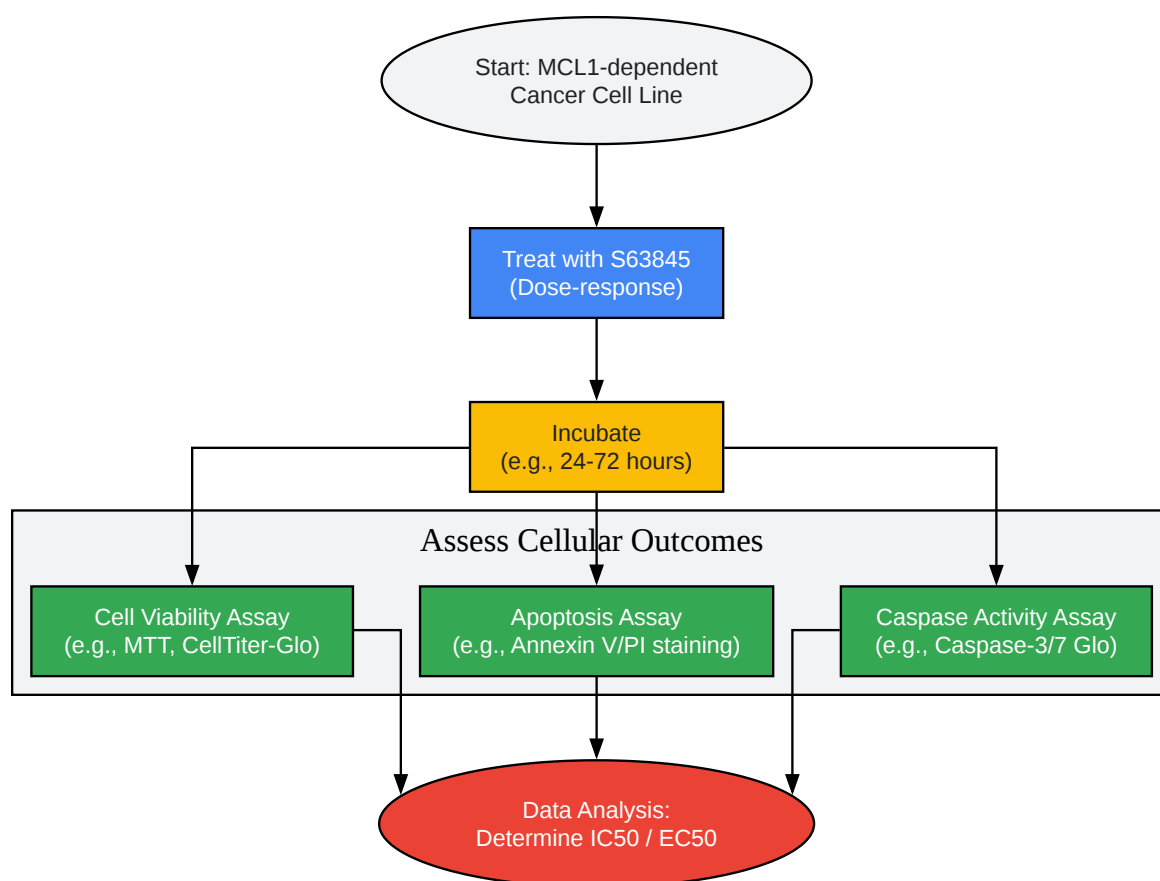
Signaling Pathways and Experimental Workflows

The interaction of **S63845** with MCL1 has significant implications for the intrinsic apoptotic pathway. The following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and a typical experimental workflow for evaluating **S63845** activity.



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Caption: **S63845** inhibits MCL1, leading to the release and activation of BAX/BAK and subsequent apoptosis.

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Caption: A typical workflow for evaluating the efficacy of **S63845** in cancer cell lines.

Conclusion

S63845 is a highly potent and selective inhibitor of MCL1, exhibiting a binding affinity in the sub-nanomolar range for the human protein.[1][2][3] This strong interaction, quantified by robust biophysical methods such as SPR and FP, underpins its mechanism of action, which involves the disruption of the MCL1-BAX/BAK protein-protein interaction, thereby triggering the

intrinsic apoptotic pathway.[4][5] The detailed experimental protocols and an understanding of the associated signaling pathways are crucial for the continued investigation and potential clinical development of **S63845** and other MCL1 inhibitors. This guide provides a foundational resource for researchers and professionals in the field of cancer drug discovery.

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